molecular formula C12H16N2O9 B14079639 methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate

methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate

Cat. No.: B14079639
M. Wt: 332.26 g/mol
InChI Key: JNVLKTZUCGRYNN-VRRGKTLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a nucleoside analog featuring a pyrimidine base (2,4-dioxopyrimidin-5-yl) linked to a modified ribose moiety (oxolane ring with stereochemistry 2R,3R,4S,5R). Such structural attributes suggest applications in antiviral or anticancer therapies, as nucleoside analogs often inhibit viral replication or DNA synthesis .

Properties

Molecular Formula

C12H16N2O9

Molecular Weight

332.26 g/mol

IUPAC Name

methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate

InChI

InChI=1S/C12H16N2O9/c1-22-11(20)6(16)4-2-14(12(21)13-9(4)19)10-8(18)7(17)5(3-15)23-10/h2,5-8,10,15-18H,3H2,1H3,(H,13,19,21)/t5-,6-,7-,8-,10-/m1/s1

InChI Key

JNVLKTZUCGRYNN-VRRGKTLJSA-N

Isomeric SMILES

COC(=O)[C@@H](C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key Similar Compounds :

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione

  • Differences :

  • Pyrimidine Substitution : Methoxy group at C5 (vs. unsubstituted 2,4-dioxo in the target compound).
  • Oxolane Modification : Additional methyl group at C5 of the oxolane (vs. hydroxymethyl in the target).
    • Implications : The methyl group may reduce solubility but enhance metabolic stability, while the methoxy group could alter base-pairing efficiency .

Ribavirin (1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide)

  • Differences :

  • Heterocycle : Triazole carboxamide replaces the pyrimidine-2,4-dione.
  • Functional Groups : Carboxamide vs. hydroxyacetate ester.
    • Implications : Ribavirin’s triazole moiety broadens antiviral activity (e.g., against HCV and RSV), whereas the target compound’s pyrimidine may target DNA/RNA viruses more selectively .

Arabinofuranosyl Thymine Derivatives (e.g., Compound 1 in ) Differences:

  • Sugar Stereochemistry: Arabinose (2R,3S,4S,5R) vs. ribose-like (2R,3R,4S,5R).
  • Pyrimidine Substitution: 5-Methyl group (thymine-like) vs. unsubstituted 2,4-dioxo. Implications: Stereochemistry differences impact binding to viral polymerases; arabinose derivatives are known for anti-herpesvirus activity .

5-Bromouridine 2',3',5'-Triacetate

  • Differences :

  • Halogenation : Bromine at C5 of pyrimidine.
  • Protecting Groups : Triacetylated ribose vs. free hydroxyls in the target compound.
    • Implications : Bromine increases electrophilicity, enhancing crosslinking with DNA/RNA, while acetyl groups improve oral bioavailability .

Physicochemical Properties

Property Target Compound Ribavirin 5-Bromouridine Triacetate
Molecular Weight ~340 g/mol (estimated) 244.20 g/mol 449.23 g/mol
Solubility Moderate (ester vs. polar hydroxyls) High (carboxamide) Low (lipophilic acetyl groups)
Key Functional Groups Hydroxyacetate ester Triazole carboxamide Bromine, acetyl groups

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